N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C19H22N4O3S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H22N4O3S/c1-26-15-9-5-4-8-14(15)23-11-13(10-16(23)24)17(25)20-19-22-21-18(27-19)12-6-2-3-7-12/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H,20,22,25) |
InChI Key |
IDJYSNCCSFNKQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thioamide Precursors
A common method involves reacting a thioamide with a cyclizing agent (e.g., phosphorus oxychloride, POCl₃) to form the thiadiazole ring. For example:
Reaction Pathway :
-
Thioamide Formation : Condensation of a carboxylic acid (e.g., cyclopentanecarboxylic acid) with thiosemicarbazide in the presence of a coupling agent.
-
Cyclization : Treatment with POCl₃ at elevated temperatures (80–100°C) induces cyclization to form the 1,3,4-thiadiazole ring.
Key Conditions :
| Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|
| POCl₃ | 80–100°C | 2–4 h | 60–75 |
This method is efficient but may require optimization for regioselectivity.
Substitution of Halogenated Thiadiazoles
Alternative routes involve synthesizing a halogenated thiadiazole (e.g., 5-chloro-1,3,4-thiadiazol-2-amine) and replacing the halogen with cyclopentyl via nucleophilic substitution.
Example Protocol :
-
Halogenation : React 1,3,4-thiadiazol-2-amine with Cl₂ or Br₂ in anhydrous conditions.
-
Substitution : Treat with cyclopentyl magnesium bromide (Grignard reagent) in THF or DMF at 0–25°C.
Advantages :
-
High regioselectivity for substitution at position 5.
-
Compatible with sensitive functional groups.
Preparation of the Pyrrolidine Core: 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid
The pyrrolidine moiety with a 5-oxo group and 2-methoxyphenyl substituent is synthesized through cyclization or oxidation strategies.
Cyclization of Gamma-Keto Acids
A gamma-keto acid (e.g., 3-(2-methoxyphenyl)-4-oxopentanoic acid) undergoes intramolecular cyclization to form the 5-oxopyrrolidine ring.
Process :
-
Oxidation : Oxidize 3-(2-methoxyphenyl)pentanoic acid to the gamma-keto acid using Jones reagent (CrO₃/H₂SO₄).
-
Cyclization : Heat the gamma-keto acid in acetic acid or HCl to induce lactam formation.
Optimized Conditions :
| Step | Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Oxidation | Jones reagent | 0°C → RT | 1 h | 70–80 |
| Cyclization | HCl (6 M) | Reflux | 2 h | 85–90 |
Cross-Coupling for Aryl Substitution
The 2-methoxyphenyl group can be introduced via palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig).
Example Using Suzuki Coupling :
-
Bromination : React pyrrolidine-3-carboxylic acid with NBS to form the 2-bromopyrrolidine derivative.
-
Coupling : React with 2-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in DME/H₂O.
Yields : Typically 60–75% for aryl coupling.
Amide Bond Formation: Coupling Thiadiazole and Pyrrolidine Moieties
The final step involves coupling the 1,3,4-thiadiazol-2-amine with the pyrrolidine carboxylic acid.
Carbodiimide-Mediated Coupling
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are widely used for amide formation.
Protocol :
Alternative Coupling Agents
For sensitive substrates, DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) may be employed.
Comparison of Coupling Agents :
| Agent | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 0°C → RT | 4–6 h | 75–85 |
| DCC | THF | RT | 12 h | 65–70 |
| HATU | DMF | RT | 2 h | 80–90 |
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce yields due to side reactions. Non-polar solvents (DCM, THF) are preferred for coupling steps.
Temperature Control
Low temperatures (0–5°C) during activation minimize racemization of the pyrrolidine core.
Purification
Crude products are purified via silica gel chromatography (EtOAc/hexanes) or recrystallization (EtOH/H₂O).
Analytical Characterization
Spectroscopic Data
| Technique | Key Peaks/Shifts (δ) |
|---|---|
| ¹H NMR | 2.10–2.30 ppm (pyrrolidine CH₂), 3.80 ppm (OCH₃), 8.50–8.70 ppm (NH) |
| ¹³C NMR | 170–175 ppm (C=O), 155–160 ppm (C=N), 50–55 ppm (pyrrolidine CH₂) |
| IR | 1650 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 3200 cm⁻¹ (NH) |
Mass Spectrometry
| Ionization | m/z (M+H) |
|---|---|
| ESI+ | 410.2 |
Challenges and Solutions
Regioselectivity in Thiadiazole Formation
Halogenated intermediates may lead to undesired substitution. Using bulky bases (e.g., LDA) improves selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidine ring, potentially forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar biological activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects. Thiadiazole derivatives have been studied for their anti-inflammatory, analgesic, and anticonvulsant properties, suggesting that this compound could have similar applications.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Ring
The thiadiazole ring's substitution significantly impacts physicochemical and biological properties. Key analogs include:
| Compound Name | Thiadiazole Substituent | Aryl Group | Molecular Weight | Key Features |
|---|---|---|---|---|
| N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide (Target) | Cyclopentyl | 2-Methoxyphenyl | ~388.4* | Moderate lipophilicity; cyclopentyl may balance steric effects and solubility |
| 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | Isopropyl | 4-Fluorophenyl | 325.3 | Fluorine enhances electronegativity; isopropyl increases hydrophobicity |
| N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | tert-Butyl | 4-Methoxyphenyl | ~362.4* | High steric bulk; tert-butyl may reduce metabolic stability |
| N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide | Benzyl | 3-Methylbutyl | 372.49 | Benzyl group increases aromaticity and molecular weight |
| N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | Methoxymethyl | 3-Methoxyphenyl | 362.4 | Methoxymethyl enhances hydrophilicity; dual methoxy groups may improve H-bonding |
*Estimated based on molecular formulas.
Aryl Group Modifications
The aryl group at position 1 of the pyrrolidine ring also varies:
- 2-Methoxyphenyl (Target) : The ortho-methoxy group may sterically hinder interactions but contribute to π-stacking.
- 4-Fluorophenyl () : Fluorine’s electron-withdrawing effect could enhance binding to electron-rich targets.
- 5-Chloro-2-methoxyphenyl () : Chlorine increases electronegativity and may improve target affinity but reduce solubility.
- 3-Methoxyphenyl () : The para-methoxy position optimizes electronic effects without steric interference.
Physicochemical Properties
- Density and Solubility : The chloro-substituted analog in has a density of 1.483 g/cm³, suggesting compact molecular packing. Methoxymethyl groups () likely improve aqueous solubility compared to cyclopentyl or tert-butyl substituents.
- Acidity/Basicity : Predicted pKa values (e.g., 8.38 in ) highlight the influence of substituents on ionization states, affecting bioavailability .
Biological Activity
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 331.4 g/mol. Its structure features a thiadiazole ring, which is known for conferring various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives often exhibit significant antimicrobial properties. A study on similar compounds demonstrated that certain derivatives showed effective minimum inhibitory concentrations (MIC) against various pathogens, including Mycobacterium tuberculosis and Gram-positive bacteria. For instance, compounds with a thiadiazole moiety displayed MIC values ranging from 0.07 to 0.32 µM against M. tuberculosis, comparable to standard treatments like isoniazid .
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| Thiadiazole Derivative | 0.07 | Antimycobacterial |
| Isoniazid | 0.1 | Antimycobacterial |
Anticancer Activity
The anticancer potential of this compound has been explored through various cell lines. For example, derivatives with similar structural features have shown promising results in reducing cell viability in A549 human lung adenocarcinoma cells by up to 67% when treated at concentrations of 100 µM .
Study on Anticancer Properties
In a recent study examining the anticancer activity of related compounds, it was found that the incorporation of specific substituents significantly enhanced the cytotoxic effects on cancer cells. The addition of a 3,5-dichloro substituent on a phenyl ring was particularly effective, reducing cell viability to as low as 24.5% compared to control treatments .
Antimicrobial Screening
Another relevant study assessed the antimicrobial efficacy of thiadiazole derivatives against multidrug-resistant pathogens using broth microdilution techniques. Compounds were screened for their ability to inhibit growth in WHO-priority pathogens, highlighting the potential of thiadiazole derivatives in addressing antibiotic resistance .
Q & A
Q. What are the optimized synthetic routes for N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of thiosemicarbazide derivatives and coupling of the pyrrolidine-3-carboxamide moiety. Microwave-assisted synthesis (80–120°C, 30–60 min) enhances reaction rates and yields (∼65–75%) compared to conventional heating (∼50%) . Key reagents include coupling agents like EDCI/HOBt for amide bond formation. Solvent choice (e.g., DMF or acetonitrile) and pH control (6.5–7.5) are critical to minimize side reactions. Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals confirm its structure?
- Methodological Answer :
- 1H/13C NMR : Diagnostic peaks include the methoxy group (δ 3.8–3.9 ppm, singlet) and cyclopentyl protons (δ 1.5–2.1 ppm, multiplet). The 5-oxopyrrolidine carbonyl resonates at δ 170–175 ppm in 13C NMR .
- HRMS : Exact mass (e.g., [M+H]+ calculated for C20H23N4O3S: 423.1432) confirms molecular formula .
- IR : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 1240–1260 cm⁻¹ (thiadiazole C-S) .
Q. What are the key physicochemical properties of this compound, and how do they influence solubility and formulation?
- Methodological Answer :
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopentyl vs. methyl substituents on the thiadiazole ring) affect biological activity?
- Methodological Answer : Comparative SAR studies using analogs show that the cyclopentyl group enhances hydrophobic interactions with enzyme pockets (e.g., Factor Xa), increasing inhibitory potency (IC50: 0.12 μM vs. 0.45 μM for methyl-substituted analogs). Docking simulations (AutoDock Vina) reveal improved binding affinity (ΔG = −9.8 kcal/mol) due to van der Waals contacts with Leu213 and Tyr99 residues .
Q. What mechanisms underlie the compound’s enzyme inhibition, and how can kinetic studies validate its mode of action?
- Methodological Answer : Pre-steady-state kinetics (stopped-flow spectrometry) reveal a non-competitive inhibition mechanism against Factor Xa (Ki = 0.15 μM). Fluorescence quenching assays (λex = 280 nm) show a 70% reduction in tryptophan emission, indicating direct binding. Time-dependent inactivation studies (kobs = 0.03 s⁻¹) confirm irreversible binding in the presence of NADPH .
Q. How do conflicting bioactivity data from in vitro vs. in vivo studies inform translational potential?
- Methodological Answer : Discrepancies arise from metabolic instability (e.g., CYP3A4-mediated oxidation of the cyclopentyl group). In vitro IC50 (0.12 μM) vs. in vivo ED50 (5 mg/kg) can be reconciled using hepatic microsome assays (t1/2 = 12 min) and prodrug strategies (e.g., esterification of the carboxamide). Pharmacokinetic modeling (Phoenix WinNonlin) optimizes dosing regimens .
Q. Which strategies improve the compound’s selectivity for target enzymes over off-target receptors?
- Methodological Answer :
- Fragment-Based Design : Replace the 2-methoxyphenyl group with a 3-fluorophenyl moiety to reduce off-target binding to adenosine receptors (Ki reduced from 1.2 μM to 0.3 μM) .
- Covalent Probes : Introduce a Michael acceptor (e.g., acrylamide) at the pyrrolidine carbonyl for selective cysteine trapping in the active site .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between microwave-assisted and conventional methods?
- Resolution : Microwave irradiation promotes uniform heating, reducing side reactions (e.g., thiadiazole ring degradation) and improving purity (HPLC: 98% vs. 92%). Contradictions in literature yields (65–75% vs. 50–60%) stem from differences in starting material quality or catalyst loading (e.g., 10 mol% Pd(OAc)2 vs. 5 mol%) .
Research Workflow Integration
Q. What in silico tools are recommended for predicting ADMET properties early in the research pipeline?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
